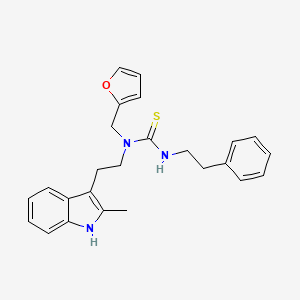

1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethylthiourea

Description

This thiourea derivative features a furan-2-ylmethyl group, a 2-(2-methyl-1H-indol-3-yl)ethyl substituent, and a phenethyl moiety. The compound’s structural complexity arises from the indole and furan heterocycles, which are known to enhance bioactivity through interactions with biological targets. Synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous thiourea derivatives .

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(2-phenylethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3OS/c1-19-22(23-11-5-6-12-24(23)27-19)14-16-28(18-21-10-7-17-29-21)25(30)26-15-13-20-8-3-2-4-9-20/h2-12,17,27H,13-16,18H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGDPGUKLJBPMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=CO3)C(=S)NCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethylthiourea typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethylamine, which is then reacted with 2-(2-methyl-1H-indol-3-yl)ethylamine. The resulting intermediate is further reacted with phenethyl isothiocyanate under controlled conditions to yield the final thiourea compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Condensation Reaction for Thiourea Formation

A general approach involves reacting a primary amine with thiourea or a thiocyanate. For example:

-

1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea ( ) forms via the reaction of 2-methylbenzylamine with furfurylthiourea under basic conditions (e.g., NaH in DMF).

-

1-Ethyl-3-(furan-2-ylmethyl)thiourea ( ) is synthesized by condensing ethylamine with furfurylthiourea.

For the target compound, a plausible route involves:

-

Amination : Reacting phenethylamine with a thiocyanate.

-

Alkylation : Introducing the furan-2-ylmethyl and indole-ethyl groups via nucleophilic substitution or coupling reactions.

Bromination Reactions

In related furan derivatives, N-bromosuccinimide (NBS) in DMF is used for regioselective bromination ( ):

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Bromination of 2-acetylfuran | 50.4–61% | NBS in DMF, 0–20°C, 24h |

| Bromination of furan derivatives | 28–44.5% | NBS in DMF, room temperature, 0.5–5h |

These conditions highlight the importance of solvent and temperature in controlling regioselectivity.

Thiourea Group Reactivity

Thioureas are nucleophilic and participate in:

-

Cyclization : Intramolecular reactions to form heterocycles.

-

Metal coordination : Binding to transition metals (e.g., copper, zinc).

Furan-2-ylmethyl Group Stability

Furan rings are prone to electrophilic substitution. In 2-acetylfuran derivatives ( ), bromination occurs at the 5-position due to activating effects of the ketone group.

NMR and Mass Spectroscopy

For 1-(furan-2-ylmethyl)-3-(2-methylphenyl)thiourea ( ):

-

1H NMR : δ 2.45 (s, 3H), 6.49 (d, J=3.9 Hz), 7.12 (d, J=3.6 Hz).

-

13C NMR : δ 8185.4, 154.4, 128.2, 118.9.

-

MS : m/z 188 (M+H)+.

Chromatographic Purification

Common methods include flash column chromatography with ethyl acetate/hexane mixtures ( ).

Challenges and Considerations

-

Regioselectivity : Controlling substitution patterns in furan and indole rings.

-

Stability : Thioureas may undergo hydrolysis or oxidation under basic/acidic conditions.

-

Scalability : Multi-step syntheses require optimization for industrial use.

Scientific Research Applications

Anticancer Activity

Research indicates that thiourea derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethylthiourea can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that thiourea derivatives could effectively target specific pathways involved in cancer cell survival, leading to enhanced therapeutic outcomes .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated that similar compounds possess inhibitory effects against a range of bacterial and fungal strains. This opens avenues for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Neuroprotective Effects

Emerging evidence points to the neuroprotective properties of indole-based compounds. The indole moiety in this compound may contribute to its ability to protect neuronal cells from oxidative stress and neurodegeneration, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized various thiourea derivatives and tested their efficacy against breast cancer cell lines. The results showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency .

Case Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial activity of several indole-based compounds against common pathogens. The findings revealed that the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethylthiourea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of neurotransmitter receptors in neurological studies.

Comparison with Similar Compounds

Key Observations :

- The furan-2-ylmethyl group in the target compound (vs.

- Halogenated phenyl groups (e.g., 4-fluorophenyl in ) may increase metabolic stability .

Crystallographic and Spectroscopic Insights

- Crystal Packing: X-ray studies of similar thioureas (e.g., ) reveal monoclinic systems with centrosymmetric (P21/c) or non-centrosymmetric (P21) space groups. The target compound’s thiourea core likely forms intermolecular hydrogen bonds (N–H···S), stabilizing its conformation .

- Spectroscopic Data : Raman and IR studies () show that furan substitution shifts ν(C=S) thiourea vibrations to ~1250 cm⁻¹, indicating electronic delocalization. This may enhance binding to biological targets .

Biological Activity

1-(Furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethylthiourea is a compound that has garnered attention due to its potential biological activities. Thiourea derivatives, in general, are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data and research findings.

Chemical Structure and Properties

The compound can be represented by the following IUPAC name: N-(furan-2-ylmethyl)-N'-(2-(2-methyl-1H-indol-3-yl)ethyl)-N,N'-diphenylthiourea . Its molecular formula is , with a molecular weight of approximately 342.45 g/mol. The structure includes a furan ring, an indole moiety, and a thiourea functional group, which contribute to its biological properties.

Antimicrobial Activity

Thiourea derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiourea groups exhibit significant antibacterial activity against various pathogens. For instance, derivatives similar to the compound have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 1.00 | High activity against MRSA |

| Escherichia coli | 5.00 | Moderate activity |

| Candida albicans | 10.00 | Moderate activity |

The presence of the furan and indole groups is believed to enhance the lipophilicity of these compounds, facilitating better cell membrane penetration and subsequent antimicrobial action .

Anticancer Activity

The anticancer potential of thiourea derivatives has been highlighted in several studies. The compound's structure allows for interaction with cellular targets involved in cancer progression. Notably, some derivatives have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest: Compounds similar to this thiourea have been shown to arrest cancer cells at the G2/M phase.

- Induction of Apoptosis: Studies indicate that these compounds can trigger programmed cell death in cancer cell lines such as HeLa and MCF-7.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 0.52 | Apoptosis induction |

| MCF-7 | 0.34 | Cell cycle arrest |

| HT-29 | 0.86 | Tubulin polymerization inhibition |

The mechanism often involves the disruption of microtubule dynamics, similar to known chemotherapeutic agents like colchicine .

Antioxidant Activity

Thiourea derivatives are also recognized for their antioxidant properties. The ability to scavenge free radicals can be attributed to the presence of sulfur and nitrogen atoms in their structure, which facilitate electron donation.

In assays measuring antioxidant capacity:

- Compounds exhibited IC50 values ranging from 45 µg/mL to 52 µg/mL against ABTS and DPPH radicals, indicating moderate antioxidant activity .

Case Studies

Recent studies have focused on synthesizing novel thiourea derivatives and evaluating their biological activities:

- Study on Antimicrobial Efficacy: A series of thiourea derivatives were synthesized and tested against a panel of bacterial strains. The results showed that specific structural modifications significantly enhanced antibacterial activity.

- Anticancer Evaluation: A derivative similar to this compound was evaluated for its cytotoxic effects on various cancer cell lines, demonstrating promising results that warrant further investigation for clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethylthiourea?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Prepare the indole precursor (e.g., 2-methylindole derivatives) through Fischer indole synthesis or alkylation reactions.

- Step 2 : Functionalize the indole moiety with a 2-(methylamino)ethyl group via reductive amination or nucleophilic substitution.

- Step 3 : Introduce the furan-2-ylmethyl and phenethyl groups via thiourea coupling using carbodiimide-based crosslinkers (e.g., EDC/HOBt).

- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and confirm purity via HPLC (>95%) .

Q. How should researchers characterize the molecular structure of this thiourea derivative?

- Methodological Answer :

- Spectroscopy : Employ ¹H/¹³C NMR to confirm substituent connectivity (e.g., furan protons at δ 6.2–7.4 ppm, indole NH at δ ~10.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion).

- Elemental Analysis : Validate empirical formula (C, H, N, S content) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound?

- Methodological Answer :

- Purity Verification : Re-test activity using HPLC-purified batches (>99%) to exclude impurities as confounding factors.

- Assay Optimization : Standardize cell-based assays (e.g., IC₅₀ determination in triplicate) with positive controls (e.g., CK-666 for actin polymerization inhibition ).

- Statistical Analysis : Apply ANOVA or Bayesian modeling to assess reproducibility across labs .

Q. How can researchers investigate the compound’s potential as a kinase or receptor inhibitor?

- Methodological Answer :

- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., ATP-binding pockets).

- In Vitro Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) or receptor-binding assays (radioligand displacement).

- SAR Studies : Modify substituents (e.g., furan vs. thiophene) to correlate structural changes with activity .

Q. What crystallographic techniques are suitable for determining its 3D structure?

- Methodological Answer :

- Single-Crystal Growth : Optimize solvent systems (e.g., EtOAc/hexane) for slow evaporation.

- Data Collection : Use synchrotron X-ray sources (λ = 0.7–1.0 Å) for high-resolution datasets.

- Refinement : Apply SHELXL for structure solution, ensuring R-factor < 0.05 and validation via PLATON .

Q. How can polymorphism impact the compound’s physicochemical properties?

- Methodological Answer :

- Screening : Use solvent-mediated crystallization (e.g., ethanol vs. acetonitrile) to isolate polymorphs.

- Characterization : Compare DSC thermograms (melting endotherms) and PXRD patterns.

- Bioavailability Testing : Assess dissolution rates and solubility in simulated physiological media .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.